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L-PHENYLALANINE (3-13C)

Cat. No.: B1579801
M. Wt: 166.18
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for Carbon-13 Enrichment in Amino Acid Tracers

Carbon-13 is a particularly advantageous stable isotope for labeling amino acids and other organic molecules for several reasons:

Natural Abundance: Carbon, the backbone of all organic molecules, is ubiquitous in biological systems. The low natural abundance of ¹³C (approximately 1.1%) provides a low background against which the enriched tracer can be easily detected.

Chemical Inertness: The incorporation of ¹³C does not significantly alter the chemical properties of the amino acid, ensuring that it behaves identically to its unlabeled counterpart in biochemical reactions. metsol.com

Detection Versatility: Carbon-13 labeled compounds can be readily detected and quantified by both mass spectrometry and NMR spectroscopy. diagnosticsworldnews.comsilantes.com In MS, the mass difference between the labeled and unlabeled compound is easily resolved. nih.gov In NMR, the ¹³C nucleus is magnetically active, providing detailed information about the structure and environment of the labeled molecule. illinois.edu

Safety: As a non-radioactive isotope, ¹³C is safe for use in humans of all ages, allowing for repeated studies to monitor disease progression or response to therapy. diagnosticsworldnews.commetsol.com

The use of ¹³C-labeled amino acids has become a gold standard for in vivo metabolic studies, enabling precise and safe investigation of protein metabolism and amino acid kinetics in health and disease. eurisotop.comresearchgate.net

Specific Advantages of L-Phenylalanine (3-13C) for Isotopic Tracing in Complex Biological Systems

L-Phenylalanine is an essential amino acid, meaning the body cannot synthesize it, and it must be obtained from the diet. nih.govnih.gov This makes it an excellent tracer for studying protein synthesis and breakdown, as its primary metabolic fate is incorporation into proteins or conversion to tyrosine. nih.govresearchgate.net

Labeling L-phenylalanine specifically at the C-3 position offers distinct advantages:

Metabolic Fate Tracking: The position of the label is crucial. When L-phenylalanine is hydroxylated to form tyrosine, the ¹³C at the C-3 position is retained. This allows researchers to simultaneously trace the kinetics of both phenylalanine and its direct metabolite, tyrosine, providing a more comprehensive picture of amino acid metabolism. nih.gov

Protein Synthesis Measurement: By measuring the rate of incorporation of L-Phenylalanine (3-13C) into tissue proteins, scientists can accurately quantify protein synthesis rates. nih.govphysiology.org This is a critical measurement in studies of growth, nutrition, and various disease states.

Neurological Research: Phenylalanine metabolism is of significant interest in neurological disorders. researchgate.net For instance, in phenylketonuria (PKU), a genetic disorder, the enzyme that converts phenylalanine to tyrosine is deficient, leading to a toxic buildup of phenylalanine in the brain. nih.govresearchgate.net L-Phenylalanine (3-13C) can be used to study the altered kinetics of phenylalanine in such conditions, helping to understand the disease pathophysiology and evaluate potential therapies. neurology.orgnih.gov

Breath Tests: In some applications, L-phenylalanine labeled at the C-1 position (the carboxyl carbon) is used. When this labeled phenylalanine is metabolized, the ¹³C is released as ¹³CO₂ and can be measured in the breath. This provides a non-invasive way to assess whole-body phenylalanine metabolism. nih.govnih.gov

The specificity of the label in L-Phenylalanine (3-13C), combined with the analytical power of mass spectrometry and NMR, provides researchers with a highly effective and safe tool to probe the intricate workings of protein and amino acid metabolism in living systems.

Research Findings with L-Phenylalanine (3-13C)

The following table summarizes key research findings where L-Phenylalanine labeled with Carbon-13 has been instrumental.

Research AreaKey FindingAnalytical Technique(s)
Protein Synthesis Enabled quantification of protein synthesis rates in various tissues, including muscle and liver, by measuring the incorporation of the labeled amino acid into proteins. nih.govphysiology.orgMass Spectrometry (MS)
Metabolic Flux Analysis Allowed for the tracing of phenylalanine conversion to tyrosine, providing insights into the activity of the phenylalanine hydroxylase enzyme. nih.govnih.govMass Spectrometry (MS), Breath Test Analysis
Neurological Disorders Used to study altered phenylalanine kinetics in conditions like schizophrenia and phenylketonuria (PKU), revealing reduced metabolism in affected individuals. nih.govnih.govBreath Test, HPLC, Mass Spectrometry (MS)
Inborn Errors of Metabolism Serves as a diagnostic and research tool for PKU, a disorder caused by deficient phenylalanine hydroxylase activity, leading to high phenylalanine levels. nih.govnih.govfamiliasga.comMass Spectrometry (MS)
Cancer Metabolism Employed in mass spectrometry imaging to study the spatial and temporal kinetics of phenylalanine and tyrosine in tumor tissues, revealing heterogeneous distribution. nih.govMALDI-FTICR-MSI

Properties

Molecular Weight

166.18

Purity

98%

Origin of Product

United States

Advanced Methodologies for Isotopic Tracer Studies with L Phenylalanine 3 13c

Isotope Tracer Design and Isotopic Enrichment Strategies

The success of any tracer study hinges on the careful design of the isotopic tracer and the strategies employed to ensure its purity and integrity. These factors are critical for obtaining accurate and reproducible results.

Positional Specificity of 13C Labeling (e.g., C-3, ring-13C)

The specific position of the ¹³C label within the L-Phenylalanine molecule is a crucial aspect of tracer design, as it dictates the type of metabolic information that can be obtained. L-Phenylalanine is an essential amino acid that serves as a precursor for numerous vital compounds in the body. smolecule.comnih.gov

Labeling at the C-3 position, creating L-Phenylalanine (3-¹³C), specifically targets the beta-carbon of the alanine (B10760859) side chain. medchemexpress.comsigmaaldrich.com This position is strategic for studying pathways involving the side-chain metabolism of phenylalanine. For instance, in the biosynthesis of certain natural products, the incorporation of L-[3-¹³C]Phenylalanine allows for direct observation of the intact transfer of the amino acid into the final product via ¹³C NMR spectroscopy. researchgate.net

Alternatively, labeling can be focused on the aromatic ring, creating L-Phenylalanine (ring-¹³C₆). otsuka.co.jpisotope.com This tracer is particularly useful for investigating the metabolism of the phenyl ring itself, such as its hydroxylation to form tyrosine or its degradation through various catabolic pathways. Studies have also utilized precursors like [1-¹³C]-phenylalanine to examine the aromatic domain of complex biopolymers. cuny.edu The choice between C-3 and ring labeling, or even fully labeled L-Phenylalanine (¹³C₉), depends entirely on the specific research question being addressed. otsuka.co.jpchemie-brunschwig.ch

Tracer Purity and Isotopic Integrity in Research Applications

The reliability of data from tracer studies is fundamentally dependent on the purity of the isotopic tracer. High chemical and isotopic purity is essential to avoid confounding results. Commercially available L-Phenylalanine (3-¹³C) often boasts an isotopic purity of 99 atom % ¹³C. sigmaaldrich.comfishersci.comsigmaaldrich.com This high level of enrichment ensures that the detected signal overwhelmingly originates from the labeled tracer and not from naturally abundant ¹³C.

Maintaining isotopic integrity throughout the experiment is equally critical. This involves preventing isotopic scrambling, where the ¹³C label is unintentionally transferred to other molecules or positions within the target molecule. In cell-free protein synthesis systems, for example, the use of late metabolic precursors as the labeled source can help suppress isotopic scrambling. nih.gov Analytical techniques like gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) can be employed to calculate and correct for any alterations in ¹³C enrichment during microbial culture experiments. researchgate.net The use of internal standards and careful experimental design are paramount to ensuring the data reflects the true metabolic fate of the tracer. uni-regensburg.de

Analytical Spectroscopic and Spectrometric Platforms

A variety of powerful analytical techniques are employed to detect and quantify L-Phenylalanine (3-¹³C) and its metabolites. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed structural and quantitative information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for L-Phenylalanine (3-13C) Detection

NMR spectroscopy is a non-destructive analytical technique that can identify the specific location of the ¹³C label within a molecule, making it exceptionally well-suited for tracer studies. smolecule.com The large chemical shift dispersion of ¹³C NMR provides high resolution, allowing for the clear distinction of different carbon environments. acs.org

In the context of L-Phenylalanine (3-¹³C), the ¹³C nucleus at the C-3 position will have a characteristic chemical shift in the NMR spectrum. This allows for its direct detection and quantification. The specific chemical shift can be influenced by the local chemical environment, providing insights into the molecular structure of the metabolite containing the label. illinois.edu

Carbon-13 NMR Fingerprinting and Structural Elucidation in Biomolecules

¹³C NMR serves as a powerful tool for "fingerprinting" biomolecules that have incorporated the ¹³C label from L-Phenylalanine (3-¹³C). Each carbon atom in a molecule has a unique chemical shift, creating a characteristic spectral fingerprint. chemicalbook.combmrb.io By analyzing the ¹³C NMR spectrum of a biological sample after administration of the tracer, researchers can identify the metabolites that have been synthesized from phenylalanine.

This technique is particularly valuable for the structural elucidation of biomolecules. smolecule.com For example, when L-[3-¹³C]Phenylalanine is incorporated into a protein, the labeled C-3 carbon can be observed in the protein's ¹³C NMR spectrum. researchgate.net The chemical shift of this carbon provides information about its local environment within the folded protein structure. illinois.edu This approach has been used to study protein folding and dynamics. smolecule.com

FeatureDescription
Technique Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Application Fingerprinting and structural elucidation of biomolecules
Principle The unique chemical shift of each ¹³C nucleus provides a characteristic spectral "fingerprint" for a molecule.
Benefit Allows for the identification of metabolites synthesized from the ¹³C-labeled precursor and provides structural information about the local environment of the label.
Proton-Carbon Heteronuclear Single Quantum Coherence (1H-13C HSQC) Applications

The ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment is a two-dimensional NMR technique that provides correlations between directly bonded protons and carbon atoms. nih.govnih.gov This method offers significantly enhanced resolution and sensitivity compared to one-dimensional ¹³C NMR.

In studies using L-Phenylalanine (3-¹³C), the ¹H-¹³C HSQC experiment can be used to observe the correlation between the ¹³C at the C-3 position and the protons attached to it. This provides a highly specific signal for the labeled phenylalanine moiety. The high resolution of 2D HSQC spectra helps to overcome the problem of signal overlap that can occur in complex biological samples. researchgate.net

Recent advancements have demonstrated the utility of ¹H-¹³C HSQC in analyzing the higher-order structure of biopharmaceuticals and in studying protein-ligand interactions. mdpi.com By selectively labeling aromatic residues like phenylalanine, researchers can obtain clear and unambiguous signals in the HSQC spectrum, which are free from one-bond ¹³C-¹³C couplings that can complicate the spectra of uniformly labeled proteins. nih.govresearchgate.net

TechniqueApplication with L-Phenylalanine (3-¹³C)Key Advantages
¹H-¹³C HSQC Observing the correlation between the C-3 carbon and its attached protons.High resolution and sensitivity, reduces spectral overlap. researchgate.net
¹H-¹³C HSQC Analyzing higher-order protein structure.Provides specific signals for labeled residues, aiding in structural assessment. mdpi.com
¹H-¹³C HSQC Studying protein-ligand interactions.Allows for clear observation of changes in the chemical environment of the labeled residue upon ligand binding.
Protein NMR Spectroscopy with L-Phenylalanine (3-13C) as a Reporter

The incorporation of L-phenylalanine (3-13C) into proteins allows for site-specific analysis using Nuclear Magnetic Resonance (NMR) spectroscopy. This technique is particularly useful for studying protein structure and dynamics. The 13C label at the C-3 (β-carbon) position of the phenylalanine side chain provides a specific probe that can be observed in complex protein spectra.

Strategic isotopic labeling, including the use of specifically labeled phenylalanine, helps to simplify crowded NMR spectra of large proteins. nih.govutoronto.ca By using precursors like 3-13C pyruvate (B1213749), researchers can direct the 13C label to specific positions in the aromatic side chains of phenylalanine. nih.gov This selective labeling eliminates one-bond 13C-13C couplings, which simplifies spectra and enhances resolution. nih.gov This approach is advantageous for assigning resonances, especially in large proteins where uniform labeling leads to significant spectral overlap. nih.gov For instance, in a protein with multiple phenylalanine residues, site-specific labeling can help in the unambiguous assignment of each residue's signals, which is often a challenge with conventional methods. nih.govnih.gov

Furthermore, combining 13C labeling with other isotopes like 19F and 2H in phenylalanine derivatives creates powerful probes for studying large protein structures and dynamics, pushing the boundaries of what can be studied by solution NMR. bioengineer.orgnih.gov These advanced labeling schemes, coupled with techniques like Transverse Relaxation-Optimized Spectroscopy (TROSY), result in narrower linewidths and improved spectral quality, even for high molecular weight systems. nih.gov

Mass Spectrometry (MS) Techniques for L-Phenylalanine (3-13C) Quantification

Mass spectrometry is a cornerstone for quantifying the incorporation and turnover of L-phenylalanine (3-13C) in various biological samples. Several MS-based methods are employed, each with specific advantages for tracer studies.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the isotopic analysis of metabolites, including amino acids. mdpi.com To make the amino acids volatile for GC analysis, a derivatization step is necessary. osti.govthermofisher.cn GC-MS allows for the determination of the mass isotopomer distribution of phenylalanine and its metabolites, providing detailed information on metabolic fluxes. nih.govnih.gov

In 13C-metabolic flux analysis (13C-MFA), GC-MS is used to measure the labeling patterns of proteinogenic amino acids. shimadzu.com This data is then used to calculate the relative fluxes through different metabolic pathways. nih.govshimadzu.com For example, the labeling pattern in phenylalanine, which is derived from the pentose (B10789219) phosphate (B84403) pathway and glycolysis, can help to resolve fluxes through these central carbon routes. nih.gov The analysis of specific fragment ions generated during electron ionization in the mass spectrometer provides positional information about the 13C atoms, which enhances the precision of flux estimations. shimadzu.com

Table 1: GC-MS Fragments for Phenylalanine Isotopic Analysis
DerivativeFragment Ion (m/z)Information ProvidedReference
TBDMS[M-57]+Represents the loss of a tert-butyl group, providing information on the entire molecule's labeling. shimadzu.com
TBDMS336Corresponds to the full derivatized amino acid, used for quantifying overall enrichment. nih.gov
MTBSTFAMultiple FragmentsFragmentation patterns allow for the determination of 13C incorporation at specific positions. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for quantifying labeled compounds in complex biological matrices. mdpi.com A key advantage of LC-MS is that it often does not require derivatization, which simplifies sample preparation. thermofisher.cn This technique is especially well-suited for measuring low levels of isotope enrichment in small samples. nih.gov

LC-MS/MS methods have been developed for the precise quantification of L-[ring-13C6]phenylalanine incorporation into proteins, demonstrating high precision and requiring minimal sample amounts. nih.gov In targeted analyses, specific precursor-to-product ion transitions are monitored in what is known as multiple reaction monitoring (MRM), enhancing selectivity and sensitivity. researchgate.netnih.gov For instance, the transition of m/z 166 to 120 for unlabeled phenylalanine and m/z 172 to 126 for L-[ring-13C6]phenylalanine can be used for accurate quantification. researchgate.net Untargeted approaches using high-resolution mass spectrometry (HRMS) can globally detect metabolites derived from a labeled tracer, such as 13C9-phenylalanine, providing a comprehensive view of its metabolic fate. acs.org

Table 2: Comparison of MS Techniques for L-[ring-13C6]Phenylalanine Enrichment in Muscle Protein
TechniqueCoefficient of Determination (R²) vs. GC-C-IRMSInter-assay Precision (CV%)Sample Size Required (µg protein)Reference
LC/MS/MS0.99623.2%0.8 nih.gov
GC/MS/MS0.994210.2%3 nih.gov
GC/MS0.921725.0%3 nih.gov
GC-C-IRMS-9.2%8 nih.gov

MALDI Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a tissue section. nih.govdntb.gov.uanih.govacu.edu.auresearchgate.net When combined with high-resolution Fourier-Transform Ion Cyclotron Resonance (FTICR) mass spectrometry, it enables the precise differentiation and mapping of isotopically labeled compounds from their unlabeled counterparts.

This methodology has been used to study the spatiotemporal kinetics of L-[ring-13C6]-phenylalanine in tumor tissues. nih.govdntb.gov.uanih.govacu.edu.auresearchgate.net By analyzing tissue sections at different time points after tracer administration, researchers can map the uptake of the labeled phenylalanine and its conversion to labeled tyrosine. nih.govnih.govacu.edu.au These studies have revealed heterogeneous distributions of the tracer and its metabolite, with higher concentrations often observed in viable tumor regions compared to necrotic areas. nih.govnih.govacu.edu.au This approach provides unprecedented insight into local metabolic activity within the complex tumor microenvironment. nih.govacu.edu.auresearchgate.net

Breath Test Methodologies Employing L-Phenylalanine (3-13C)

The L-[1-13C]phenylalanine breath test (13C-PBT) is a non-invasive method used to assess in vivo enzyme activity, primarily that of phenylalanine hydroxylase (PAH). nih.govnih.gov This enzyme, located mainly in the liver, catalyzes the conversion of phenylalanine to tyrosine, releasing the carboxyl-labeled 13C as 13CO2, which is then exhaled. nih.govpharm.or.jp The rate of 13CO2 appearance in the breath is a direct measure of this metabolic conversion.

The 13C-PBT has been applied to study conditions like phenylketonuria (PKU), a genetic disorder characterized by deficient PAH activity. nih.govonderzoekmetmensen.nl In healthy individuals, a peak of 13CO2 excretion is observed shortly after administration of L-[1-13C]phenylalanine, whereas in PKU patients, this response is significantly blunted. nih.gov The test can also be used to monitor the effectiveness of treatments aimed at improving PAH function. nih.gov Beyond PKU, the test has been explored as a tool to evaluate liver function in patients with cirrhosis and to investigate altered phenylalanine kinetics in other conditions. nih.govpharm.or.jpwjgnet.comjst.go.jp

Data Processing and Computational Approaches for Isotopic Data

The analysis of data from isotopic tracer studies with L-phenylalanine (3-13C) requires specialized data processing and computational methods. For mass spectrometry data, this involves correcting for the natural abundance of 13C in both the tracer and the analyte to accurately determine the level of enrichment.

In metabolic flux analysis (MFA), computational models are used to interpret the mass isotopomer distributions measured by MS. nih.govnih.gov These models consist of a network of biochemical reactions and use iterative algorithms to find the set of fluxes that best explains the experimental labeling data. This allows for the quantification of pathway usage and the identification of metabolic rerouting under different conditions. nih.govshimadzu.com

For mass spectrometry imaging data, sophisticated software is required to process the large datasets, which can consist of hundreds of thousands of individual mass spectra. nih.govresearchgate.net This includes ion intensity normalization, image registration, and statistical analysis to identify regions with significant differences in tracer uptake or metabolism. The integration of MSI data with other omics data and histological information provides a comprehensive, systems-level understanding of metabolism in a spatial context.

Applications of L Phenylalanine 3 13c in Metabolic Pathway Elucidation and Flux Analysis

Quantification of Metabolic Flux Distributions via 13C-Metabolic Flux Analysis (13C-MFA)

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique that quantifies the rates (fluxes) of metabolic reactions within a cell. nih.govosti.gov By introducing a 13C-labeled substrate, such as L-phenylalanine (3-13C), and analyzing the distribution of the 13C label in various metabolites, researchers can construct a detailed map of metabolic activity. nih.govosti.govisotope.com This approach provides a quantitative understanding of cellular physiology and has been instrumental in metabolic engineering and the study of disease states. nih.govisotope.comnih.gov

Analysis of Central Carbon Metabolism Pathways

Furthermore, combining labeling data from phenylalanine with that from other metabolites like glycogen (B147801) and RNA can enhance the precision of flux estimations in central carbon metabolism. nih.gov Studies have shown that while phenylalanine labeling data alone is useful, integrating it with data from glycogen and RNA provides more precise flux estimates for most reactions in pathways like the pentose (B10789219) phosphate (B84403) pathway and glycolysis. nih.gov

Table 1: Comparison of Flux Confidence Intervals in E. coli using Different Labeling Data This table illustrates the impact of combining different labeled metabolite data on the precision of flux estimations for key reactions in central carbon metabolism. Data is conceptually derived from findings in 13C-MFA studies.

Metabolic FluxPhenylalanine Only (Confidence Interval)Glycogen & RNA Only (Confidence Interval)Combined Data (Confidence Interval)
Glucose UptakeWideNarrowNarrowest
Phosphoglucose IsomeraseModerateNarrowNarrowest
Oxidative Pentose Phosphate PathwayModerateNarrowNarrowest
Entner-Doudoroff PathwayNarrowWideNarrow
TransketolaseModerateNarrowNarrowest
TransaldolaseModerateNarrowNarrowest

Flux Modeling and Confidence Interval Estimation

A critical aspect of 13C-MFA is the computational modeling used to calculate the flux distributions from the experimental labeling data. plos.orgfrontiersin.org This involves fitting the measured mass isotopomer distributions of metabolites, such as proteinogenic amino acids, to a metabolic network model. frontiersin.org The accuracy of these models is crucial, and they are often validated by comparing the predicted fluxes with experimentally measured rates.

The precision of the estimated fluxes is represented by confidence intervals. plos.orgfrontiersin.org The calculation of these intervals, often using methods like the grid search method, is essential for understanding the reliability of the flux map. frontiersin.org Research has demonstrated that incorporating 13C labeling data significantly constrains the possible flux distributions, leading to much narrower confidence intervals and a more accurate picture of cellular metabolism compared to models based solely on extracellular flux measurements. plos.org For example, using 13C labeling data can constrain glycolytic and pentose phosphate pathway fluxes 8–50 times more effectively than using only measured extracellular fluxes. plos.org

Investigation of Aromatic Amino Acid Biosynthesis and Interconversion

L-phenylalanine (3-13C) is an indispensable tool for studying the biosynthesis and interconversion of aromatic amino acids, which are the building blocks for a vast array of vital compounds. researchgate.netfrontiersin.orgnih.gov

Phenylalanine-to-Tyrosine Conversion Dynamics

The conversion of phenylalanine to tyrosine is a key metabolic step in many organisms. nih.govvulcanchem.com Using isotopically labeled phenylalanine, such as L-[ring-13C6]-phenylalanine, allows for the direct observation and quantification of this conversion. nih.govvulcanchem.com In a study on non-small cell lung carcinoma, mass spectrometry imaging was used to track the kinetics of L-[ring-13C6]-phenylalanine and its conversion to L-[ring-13C6]-tyrosine. nih.govacu.edu.au The results showed a time-dependent decrease in the labeled phenylalanine in tumor tissue, with a corresponding delayed increase in labeled tyrosine, providing direct evidence of this metabolic process within the tumor microenvironment. nih.govacu.edu.au

Table 2: Temporal Abundance of Labeled Phenylalanine and Tyrosine in Tumor Tissue This conceptual table represents findings from studies tracking the conversion of labeled phenylalanine to tyrosine in a tumor model.

Time After InjectionAbundance of 13C6-Phe (Arbitrary Units)Abundance of 13C6-Tyr (Arbitrary Units)
10 minHighLow
30 minMediumMedium
60 minLowHigh

Shikimate Pathway and Chorismate Metabolism

The shikimate pathway is the central route for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. researchgate.netwikipedia.orgrsc.org It culminates in the production of chorismate, a crucial branch-point metabolite that serves as the precursor for phenylalanine, tyrosine, and tryptophan. researchgate.netwikipedia.orgrsc.organnualreviews.org

Feeding experiments with L-[3-13C]phenylalanine in plant cell cultures, such as Morus alba, have provided direct evidence for its incorporation into downstream metabolites. researchgate.net Analysis using 13C NMR spectroscopy revealed that both phenylalanine and tyrosine were incorporated intact into complex molecules, indicating the activity of the shikimate pathway and the subsequent biosynthetic routes. researchgate.net Such studies help to elucidate the complex regulatory mechanisms and metabolic channeling within these pathways. nih.govnih.gov

Tracing Biosynthetic Routes to Specialized Metabolites

Beyond primary metabolism, L-phenylalanine is a precursor to a vast array of specialized (or secondary) metabolites in plants, which play roles in defense, signaling, and interaction with the environment. nih.govfrontiersin.org Using L-phenylalanine (3-13C) as a tracer allows researchers to unravel the biosynthetic origins of these complex molecules. researchgate.netfrontiersin.org

In a study on sorghum, feeding with ring-labeled 13C6-phenylalanine enabled the identification of over 600 mass spectrometry features derived from this amino acid. frontiersin.org This approach, combined with advanced analytical techniques, revealed that the majority of these labeled features were derived from both phenylalanine and tyrosine, highlighting the interconnectedness of their metabolic pathways. frontiersin.org The differential incorporation of phenylalanine and tyrosine into various metabolites, such as hydroxycinnamate esters and flavonoid glycosides, suggests the existence of multiple, distinct precursor pools within the plant tissues. frontiersin.org

Similarly, in Morus alba cell cultures, the administration of L-[3-13C]phenylalanine led to the production of labeled Diels-Alder type adducts, such as chalcomoracin (B1204337) and kuwanon J. researchgate.net This provided direct NMR evidence for the incorporation of phenylalanine into these specialized metabolites, confirming the biosynthetic pathway from phenylalanine via trans-cinnamate to p-coumarate. researchgate.net

Phenylpropanoid Pathway and Lignin (B12514952) Biosynthesis

The phenylpropanoid pathway is a major route in plants, responsible for synthesizing a vast array of phenolic compounds from L-phenylalanine. oup.comnih.gov These compounds are vital for structural support (lignin), defense against pathogens, and protection from UV radiation. nih.govoup.com L-Phenylalanine (3-13C), and more commonly ring-labeled [¹³C₆]-Phenylalanine, serves as an essential tracer for studying the carbon flux through this pathway and into its major end-product, lignin. purdue.edunih.gov

Researchers establish feeding systems, often using excised plant stems, to supply the labeled phenylalanine. nih.gov The plant tissues continue to metabolize the supplied amino acid, incorporating the ¹³C label into downstream products. By using techniques like liquid chromatography-mass spectrometry (LC-MS), scientists can track the rate at which the label appears in various intermediates and end products. nih.gov

In studies on Arabidopsis, feeding stems with [¹³C₆]-Phe resulted in the rapid incorporation of the isotope label into key pathway intermediates, such as p-coumarate and ferulate, and subsequently into the three main lignin subunits (p-hydroxyphenyl, guaiacyl, and syringyl). nih.gov This demonstrates the direct flow of carbon from phenylalanine into the lignin polymer. Kinetic analysis of the label's accumulation helps quantify the activity of the entire pathway and identify potential rate-limiting steps. purdue.edu For example, such experiments have shown that the availability of phenylalanine itself can be a determining factor for the rate of lignification. nih.gov

Table 1: Isotope Labeling of Phenylpropanoid Intermediates and Lignin Subunits
CompoundRole in PathwayObserved Labeling from [¹³C₆]-PheReference
p-CoumarateEarly intermediate after deamination and hydroxylation of PheRapidly labeled, following the kinetics of Phe labeling. nih.gov
FerulateDownstream intermediate, precursor to G-ligninRapidly labeled, following the kinetics of Phe labeling. nih.gov
Guaiacyl (G) Lignin SubunitMajor structural component of ligninSignificant ¹³C incorporation over time. nih.gov
Syringyl (S) Lignin SubunitMajor structural component of lignin in angiospermsSignificant ¹³C incorporation over time. nih.gov

Other Phe-Derived Compound Formation

Beyond lignin, L-phenylalanine is the precursor to a multitude of other secondary metabolites. Isotope tracing with L-Phenylalanine (3-13C) is crucial for verifying the biosynthetic origins of these diverse compounds.

For instance, in the endophytic fungus Phomopsis sp. XP-8, feeding with [¹³C₆]-phenylalanine was used to verify the biosynthetic pathway of pinoresinol (B1678388), a type of lignan (B3055560) with pharmaceutical potential. biorxiv.org The analysis confirmed that the benzene (B151609) rings of pinoresinol were derived directly from phenylalanine. The experiment successfully detected ¹³C-labeled intermediates like cinnamylic acid and p-coumaric acid, as well as the final [¹³C₁₂]-labeled pinoresinol product, confirming a plant-like phenylpropanoid pathway exists in the fungus. biorxiv.org

In other organisms, labeled phenylalanine has been used to trace the formation of different aromatic compounds. In yeasts like Hanseniaspora vineae, feeding with ¹³C-Phe led to the production of isotopically marked benzyl (B1604629) alcohol, a volatile benzenoid compound. asm.org Similarly, in Yarrowia lipolytica, L-phenylalanine is catabolized via the Ehrlich pathway to produce 2-phenylethanol (B73330) (2-PE), a valuable rose-scented aroma compound. oup.comoup.com Using labeled phenylalanine in such systems allows researchers to map the metabolic routes and optimize the biotechnological production of these natural fragrances.

An alternative pathway for the formation of trans-cinnamic acid, a key entry point into the phenylpropanoid pathway, was discovered in tea plants (Camellia sinensis) using stable isotope-labeled precursors. acs.org This pathway proceeds from L-phenylalanine via phenylpyruvic acid (PPA) and phenyllactic acid (PAA), representing a shunt from the canonical pathway that relies solely on the enzyme phenylalanine ammonia-lyase (PAL). acs.org

Table 2: Elucidation of Other Phenylalanine-Derived Compounds
OrganismCompound ClassLabeled Product IdentifiedPathway ElucidatedReference
Phomopsis sp. XP-8 (Fungus)Lignans[¹³C₁₂]-PinoresinolPhenylpropanoid-Pinoresinol Pathway biorxiv.org
Hanseniaspora vineae (Yeast)Benzenoids¹³C-Benzyl AlcoholMandelate Pathway (alternative to PAL) asm.org
Yarrowia lipolytica (Yeast)Aroma Compounds2-Phenylethanol (2-PE)Ehrlich Pathway oup.comoup.com
Camellia sinensis (Tea Plant)Phenylpropanoid Precursorstrans-Cinnamic AcidAlternative pathway via Phenylpyruvic Acid acs.org

Elucidation of Specific Enzymatic Activities and Metabolic Shunts

A primary strength of using L-Phenylalanine (3-13C) is its ability to reveal the in-vivo activity of specific enzymes and uncover previously unknown metabolic detours, or shunts. The pattern of isotope labeling in downstream metabolites can provide definitive evidence for the action of a particular enzyme or pathway over another. nih.govosti.gov

One of the most fundamental steps in phenylpropanoid metabolism is the conversion of L-phenylalanine to trans-cinnamic acid, a reaction canonically catalyzed by Phenylalanine Ammonia (B1221849) Lyase (PAL). rsc.org However, studies in tea plants using labeled precursors uncovered an alternative shunt. acs.org By feeding labeled L-phenylalanine and observing the subsequent labeling of phenylpyruvic acid (PPA) and phenyllactic acid (PAA) en route to trans-cinnamic acid, researchers proved the existence of a PAL-independent pathway involving PPA reductase enzymes. acs.org This finding reshapes the understanding of how plants initiate phenylpropanoid synthesis.

Furthermore, labeling kinetics can reveal the influence of specific enzymes within a pathway. In Arabidopsis stem feeding experiments, the labeling percentage profiles of various phenylpropanoids showed two distinct patterns. nih.gov This divergence was hypothesized to be based on whether their synthesis depended on the enzyme p-coumaroylshikimate 3′-hydroxylase (C3′H), indicating that the flux is split and differentially processed through parallel enzymatic steps. nih.gov

In microbial systems, flux analysis using ¹³C-labeled tracers can pinpoint enzymatic bottlenecks that limit the production of desired compounds. In an L-phenylalanine-producing E. coli strain, serial ¹³C-based flux analysis identified that high rates of phosphoenolpyruvate (B93156) (PEP) to pyruvate (B1213749) (PYR) conversion were the primary reason for a drop in the yield of phenylalanine. nih.gov This insight allows for targeted metabolic engineering, such as overexpressing specific enzymes to redirect carbon flux and improve production. nih.gov

L Phenylalanine 3 13c in Protein Metabolism Research

Measurement of De Novo Protein Synthesis Rates

L-phenylalanine (3-13C) is instrumental in quantifying the rate at which new proteins are synthesized (de novo protein synthesis). By introducing this labeled amino acid into a biological system, scientists can measure its rate of incorporation into newly formed proteins. This is a direct reflection of protein synthesis activity.

One of the primary methodologies is the flooding dose technique, where a large amount of the labeled amino acid is administered. This approach aims to rapidly and uniformly label the precursor pool of amino acids used for protein synthesis, simplifying the calculation of synthesis rates. For instance, in a study on Antarctic fish, the incorporation of 13C-labeled phenylalanine into muscle protein was monitored over time. The concentration of protein-bound labeled phenylalanine increased linearly, allowing for the calculation of the protein synthesis rate (Ks), which was determined to be 0.049 ± 0.021% per day. nih.govresearchgate.net This demonstrates the tracer's utility in determining even very low rates of metabolism.

The fractional synthesis rate (FSR) of tissue proteins can be calculated by measuring the enrichment of L-phenylalanine (3-13C) in tissue proteins over a specific period, relative to the enrichment of the precursor pool (either in plasma or the tissue-free amino acid pool). Studies in humans have utilized L-[ring-13C6]-phenylalanine to determine that the FSR of brain tissue is significantly higher than that of skeletal muscle, highlighting the differential metabolic activity of various tissues. oup.com

Assessment of Whole-Body and Tissue-Specific Protein Turnover

Protein turnover encompasses both protein synthesis and protein breakdown. L-phenylalanine (3-13C) is a key tool for assessing these dynamics at both the whole-body and tissue-specific levels. By combining the infusion of L-phenylalanine (3-13C) with the measurement of its appearance (from protein breakdown) and disappearance (through protein synthesis and oxidation) from the plasma, researchers can construct a comprehensive picture of protein turnover.

In studies of whole-body protein turnover, the rate of appearance (Ra) of unlabeled phenylalanine from endogenous protein breakdown can be calculated based on the dilution of the infused L-phenylalanine (3-13C) tracer in the plasma. This, combined with measures of protein synthesis, allows for the determination of net protein balance. For example, research in cachectic pancreatic cancer patients used L-[1-13C]phenylalanine to demonstrate that these patients have a higher basal protein turnover compared to controls. nih.gov

At the tissue-specific level, L-phenylalanine (3-13C) enables the investigation of protein turnover within individual organs and tissues. A study involving a lactating dairy cow showed substantial differences in L-[1-13C]phenylalanine enrichments across various organ tissues, underscoring the wide variance in tissue protein turnover rates. researchgate.net Similarly, research in humans has revealed significantly higher protein synthesis rates in brain tissue compared to skeletal muscle, indicating greater protein turnover in the brain. oup.com

Whole-Body Protein Turnover in Cachectic Cancer Patients vs. Controls
ParameterCachectic Patients (µmol/kg LBM/h)Control Patients (µmol/kg LBM/h)
Baseline Protein Breakdown67.145.8
Baseline Protein Synthesis63.041.8

Isotopic Incorporation into Specific Protein Fractions

A significant advantage of using L-phenylalanine (3-13C) is the ability to trace its incorporation into specific protein fractions, providing a more granular understanding of protein metabolism. This allows researchers to move beyond whole-tissue measurements and investigate the synthesis rates of individual proteins or protein sub-fractions.

The methodology involves isolating the protein fraction of interest, hydrolyzing it to its constituent amino acids, and then measuring the enrichment of L-phenylalanine (3-13C) using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govoup.com This allows for precise quantification of the amount of tracer incorporated over a given time.

Fractional Synthesis Rates (FSR) of Specific Plasma Proteins
Plasma ProteinFractional Synthesis Rate (%/h)
Apolipoprotein A1Calculated between 60 and 120 min post-meal
ClusterinCalculated between 60 and 120 min post-meal

Methodological Comparisons in Protein Kinetic Studies

L-phenylalanine (3-13C) is often used in studies that compare different methods for measuring protein kinetics. These comparisons are vital for validating new techniques and understanding the strengths and limitations of various tracer approaches.

For instance, the indicator amino acid oxidation (IAAO) method, which can utilize L-[1-13C]phenylalanine, is used to determine metabolic availability and protein requirements. researchgate.netfao.org This method has been compared to other techniques to ensure the accuracy of its estimations. A study in senior dogs compared the 13C-Phenylalanine method (with analysis of expired air or urine) to the 13C-Leucine and 15N-Glycine methods for determining whole-body protein turnover. plos.org The results showed that while all methods yielded similar estimates for protein synthesis and breakdown, only the 13C-Leucine and 13C-Phenylalanine (expired air) methods showed a high degree of correlation and concordance. plos.org

Furthermore, discrepancies have been noted between results obtained with phenylalanine and leucine (B10760876) tracers under certain conditions, such as during exercise or in response to feeding. cambridge.org For example, protein oxidation is reported to be 2-3 times higher when measured with a leucine tracer compared to a phenylalanine tracer. cambridge.org These comparative studies are essential for refining methodologies and ensuring the accurate interpretation of data from protein kinetic studies.

Comparison of Protein Synthesis and Breakdown Rates in Senior Dogs Using Different Isotopic Methods
MethodProtein Synthesis (g.kg-0.75.d-1)Protein Breakdown (g.kg-0.75.d-1)
13C-Leucine3.39 ± 0.333.26 ± 0.18
13C-Phenylalanine (expired air)Similar to 13C-LeucineSimilar to 13C-Leucine
13C-Phenylalanine (urine)Similar to 13C-LeucineSimilar to 13C-Leucine
15N-GlycineSimilar to 13C-LeucineSimilar to 13C-Leucine

Investigation of Biochemical Mechanisms and Cellular Processes Using L Phenylalanine 3 13c

Study of Amino Acid Kinetics and Pool Dynamics in Biological Systems

One of the primary applications is in determining the rate of protein synthesis. e-acnm.org The incorporation of L-phenylalanine (3-13C) into newly synthesized proteins allows for the direct measurement of fractional synthesis rates in various tissues, such as muscle. e-acnm.org This tracer incorporation method is a fundamental technique for assessing protein dynamics in vivo. e-acnm.org

Furthermore, L-phenylalanine (3-13C) is crucial for studying the conversion of phenylalanine to tyrosine, a key metabolic pathway primarily occurring in the liver. researchgate.netnih.gov By simultaneously infusing labeled phenylalanine and tyrosine, researchers can quantify the rate of this hydroxylation process. researchgate.netnih.gov Studies have compared the use of L-[1-13C]phenylalanine with other isotopes like L-[ring-2H5]phenylalanine to refine these kinetic measurements. nih.gov

The use of L-phenylalanine (3-13C) also extends to whole-body amino acid kinetic studies, often conducted over a 24-hour period to capture both fasted and fed states. nih.gov These investigations provide a comprehensive view of phenylalanine flux, oxidation, and its balance within the body, which is essential for understanding nutritional requirements and metabolic responses to dietary changes. nih.govnih.gov

Role of L-Phenylalanine in Cellular Signaling and Regulation

L-phenylalanine is not merely a building block for proteins; it also plays a role in cellular signaling and regulatory processes. The use of L-phenylalanine (3-13C) can help to unravel these complex interactions.

Substrate-Enzyme Interactions and Catalytic Mechanisms

The interaction between L-phenylalanine and enzymes is a critical area of study. For instance, phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine, is allosterically regulated by its own substrate, L-phenylalanine. nih.gov Studies on mutant forms of PAH have shown that the binding of phenylalanine to a regulatory site, distinct from the active site, induces a conformational change that activates the enzyme. nih.gov While not directly using the 13C labeled form for this specific finding, understanding these fundamental mechanisms is key to interpreting kinetic data from tracer studies.

The catalytic mechanism of enzymes like phenylalanine ammonia-lyase (PAL), which converts L-phenylalanine into trans-cinnamic acid and ammonia (B1221849), is another area of investigation. rsc.org The interaction between the amino group of L-phenylalanine and the enzyme's active site is crucial for the catalytic reaction. rsc.org Isotope labeling can be employed to probe the transition states and intermediates of such enzymatic reactions.

Protein-Ligand Binding Analysis

L-phenylalanine can act as a ligand, binding to various proteins and receptors to modulate their function. For example, L-phenylalanine has been identified as a ligand for the α2δ subunit of voltage-gated calcium channels and as a competitive antagonist at the glycine (B1666218) binding site of NMDA receptors and the glutamate (B1630785) binding site of AMPA receptors. medchemexpress.comwikipedia.orgmedchemexpress.com It also enhances the cooperative responses of the calcium-sensing receptor (CaSR) to calcium. nih.gov Computational docking and experimental binding assays are used to identify the specific residues involved in these interactions. nih.gov For instance, in the leucine-binding protein (LBP), the larger side chain of phenylalanine leads to more van der Waals contacts compared to leucine (B10760876), which may correlate with its tighter binding. researchgate.netresearchgate.net

Applications in In Vitro Cellular Models

In vitro cellular models provide a controlled environment to dissect the specific effects of L-phenylalanine on cellular processes. L-phenylalanine (3-13C) can be used in these models to trace metabolic pathways with high precision.

For example, studies using cell cultures can investigate the impact of high phenylalanine concentrations, mimicking conditions like phenylketonuria (PKU). nih.gov In one study, a human cell line (K562-D) was shown to be sensitive to high levels of phenylalanine, and this model was used to explore the compensatory effects of other amino acids. nih.gov The use of 13C-labeled phenylalanine in such models allows for detailed metabolic flux analysis, tracing how the excess phenylalanine is metabolized or how it affects other metabolic pathways. nih.gov

Furthermore, in vitro models are used to study the mechanisms of L-phenylalanine-induced neurotoxicity. frontiersin.org Brain organoids and other multi-cell models are being developed to understand how high phenylalanine levels affect processes like synaptogenesis and myelination. frontiersin.org Isotope tracing in these systems can pinpoint the specific metabolic disruptions caused by excess phenylalanine.

Tracing in In Vivo Animal Models for Systemic Metabolism

In vivo animal models are indispensable for understanding the systemic metabolism of L-phenylalanine and its role in health and disease. The administration of L-phenylalanine (3-13C) to these models allows for the tracing of its distribution, conversion, and excretion throughout the body.

Animal models of diseases like PKU have been instrumental in understanding the pathophysiology of the condition. frontiersin.org By using labeled phenylalanine, researchers can track its accumulation in various tissues, including the brain, and investigate its effects on neurotransmitter synthesis and other metabolic pathways. frontiersin.org

Mass spectrometry imaging (MSI) combined with L-[ring-13C6]-phenylalanine tracing has been used to visualize the spatiotemporal distribution of phenylalanine and its metabolite tyrosine within tumor tissues in mouse models. nih.gov This technique has revealed that both labeled phenylalanine and tyrosine accumulate to a greater extent in viable tumor regions compared to non-viable areas, providing insights into tumor metabolism. nih.gov

Table of Research Findings

Area of InvestigationKey FindingModel SystemCitation
Amino Acid KineticsL-[1-13C]phenylalanine can be used to measure the rate of phenylalanine conversion to tyrosine.Humans nih.gov
Cellular SignalingL-phenylalanine enhances the calcium-sensing receptor's response to calcium.HEK293 cells nih.gov
In Vitro MetabolismHigh concentrations of phenylalanine can inhibit the proliferation of K562-D cells.K562-D cells nih.gov
In Vivo MetabolismMass spectrometry imaging with 13C-labeled phenylalanine shows its accumulation in viable tumor regions.Mouse xenograft model nih.gov

Advanced Research Paradigms and Systems Biology Integration with L Phenylalanine 3 13c

Multi-Tracer Approaches for Comprehensive Metabolic Understanding

To gain a more complete picture of metabolic dynamics, researchers often employ multi-tracer approaches, where L-phenylalanine (3-13C) is used in conjunction with other isotopically labeled molecules. This strategy allows for the simultaneous measurement of interconnected metabolic pathways, providing insights that a single tracer alone cannot.

A common application of this approach is the dual-isotope method to study the relationship between phenylalanine and tyrosine, an essential amino acid and its direct metabolic product. In human studies, primed constant oral infusions of L-[1-¹³C]phenylalanine have been combined with L-[3,3-²H₂]tyrosine to simultaneously determine the daily rates of whole-body phenylalanine oxidation and its hydroxylation to tyrosine. nih.gov This method allows for a detailed assessment of phenylalanine balance, distinguishing between its incorporation into protein, its irreversible oxidation, and its conversion to tyrosine. nih.gov

Findings from such studies have been crucial in re-evaluating dietary amino acid requirements. For instance, a 24-hour multi-tracer study in young men helped establish that a phenylalanine intake of 39 mg·kg⁻¹·d⁻¹ (without tyrosine) approximates the mean requirement for healthy adults, a value that contrasts with earlier recommendations. nih.gov The detailed metabolic data gathered from these studies provide a robust basis for nutritional guidelines.

Table 1: Phenylalanine Kinetics Determined by Multi-Tracer Infusion

Metabolic Parameter 12-h Fast Period (mg·kg⁻¹·d⁻¹) 12-h Fed Period (mg·kg⁻¹·d⁻¹) Total 24-h Rate (mg·kg⁻¹·d⁻¹)
Phenylalanine Oxidation 17.2 ± 5.2 9.7 ± 3.2 26.9 ± 7.5
Phenylalanine Hydroxylation 21.7 ± 10.5 10.4 ± 2.5 32.1 ± 11.9

Data from a study using L-[¹³C]phenylalanine and L-[²H₂]tyrosine tracers to assess metabolic rates over a 24-hour period. Values are presented as mean ± SD. nih.gov

By using multiple tracers, researchers can dissect complex metabolic fates and understand how different physiological states, such as fasting versus feeding, influence the partitioning of amino acids between various metabolic pathways. nih.govresearchgate.net

Integration of ¹³C-Labeling Data with Omics Technologies

The true power of L-phenylalanine (3-¹³C) as a research tool is realized when its labeling data is integrated with large-scale biological data sets from omics technologies, including metabolomics, proteomics, and transcriptomics.

Metabolomics, the comprehensive study of metabolites in a biological system, is greatly enhanced by the use of stable isotope tracers like L-phenylalanine (3-¹³C). By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can map active metabolic pathways and quantify their fluxes. nih.gov

A prime example of this integration is the use of mass spectrometry imaging (MSI) to trace the kinetics of L-[ring-¹³C₆]-phenylalanine in tumor tissues. nih.gov In a study on non-small cell lung carcinoma xenografts, MALDI-FTICR-MSI was used to visualize the spatiotemporal distribution of the injected ¹³C₆-Phe and its metabolite, ¹³C₆-Tyr. nih.gov The results showed a heterogeneous distribution, with higher abundances of both the labeled precursor and its product in viable tumor regions compared to non-viable, necrotic areas. The highest abundance of ¹³C₆-Phe was detected 10 minutes after injection, while the enrichment of ¹³C₆-Tyr showed a delayed trend due to the conversion process. nih.gov This approach provides unprecedented insight into local amino acid metabolism within the tumor microenvironment. nih.gov

These isotopic signatures provide a dynamic readout of metabolic function, revealing alterations in pathways that might be implicated in disease. For instance, metabolomic profiling in Parkinson's disease has revealed altered phenylalanine metabolism, characterized by a potential shift towards the production of trans-cinnamate instead of tyrosine, the precursor to dopamine. frontiersin.org Using ¹³C-labeled phenylalanine in such contexts could directly quantify the flux through these competing pathways.

In proteomics, stable isotope-labeled amino acids are fundamental to quantitative analysis. oup.comoup.com Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize amino acids such as ¹³C-labeled phenylalanine to metabolically label entire cellular proteomes. nih.gov

In a typical SILAC experiment, one population of cells is grown in a medium containing the natural, "light" L-phenylalanine, while another population is grown in a medium with "heavy" L-phenylalanine (e.g., L-phenylalanine (3-¹³C) or fully ¹³C-labeled phenylalanine). nih.gov When the cell populations are mixed, the mass difference between the light and heavy phenylalanine-containing peptides allows a mass spectrometer to distinguish and quantify the relative abundance of proteins from each population. oup.com

This method is exceptionally powerful for studying changes in protein expression, protein turnover, and post-translational modifications in response to various stimuli. isotope.compubcompare.ai The incorporation of isotope-labeled phenylalanine serves as a robust internal standard, enabling precise quantification of thousands of proteins simultaneously. oup.com Pulsed SILAC (pSILAC) variations further allow for temporal analysis, providing insights into the dynamics of protein synthesis and degradation. nih.gov

Table 2: Principle of SILAC using L-Phenylalanine

Step "Light" Sample (Control) "Heavy" Sample (Experimental) Mass Spectrometry Analysis
1. Cell Culture Grown in media with normal L-phenylalanine (¹²C) Grown in media with L-phenylalanine (¹³C) -
2. Protein Incorporation All newly synthesized proteins incorporate "light" phenylalanine All newly synthesized proteins incorporate "heavy" phenylalanine -
3. Sample Combination Cells or protein lysates are mixed in a 1:1 ratio Cells or protein lysates are mixed in a 1:1 ratio -
4. Protein Digestion Proteins are digested into peptides Proteins are digested into peptides Peptides containing phenylalanine appear as doublets
5. Quantification - - The ratio of the peak intensities of the heavy to light peptide doublet reflects the relative protein abundance

This table outlines the workflow for a quantitative proteomics experiment using SILAC with labeled L-phenylalanine.

Combining transcriptomics (the study of the complete set of RNA transcripts) with ¹³C metabolic flux analysis provides a multi-layered view of cellular regulation. While flux analysis measures the actual rate of metabolic reactions, transcriptomics reveals the expression levels of the genes encoding the enzymes that catalyze these reactions.

This combined approach has been used effectively to understand and engineer the production of L-phenylalanine in microorganisms like Escherichia coli. nih.gov In one study, transcriptomic analysis of an L-phenylalanine overproducing strain revealed significant differential expression of 2070 genes, with upregulation in pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway, which provide precursors for aromatic amino acid synthesis. nih.gov This genetic reprogramming directly correlated with the measured metabolic flux towards L-phenylalanine.

Furthermore, serial ¹³C-based flux analysis can monitor metabolic changes over the course of a fermentation process. nih.gov Such studies have identified specific metabolic bottlenecks, for example, showing that high rates of phosphoenolpyruvate (B93156) (PEP) to pyruvate (B1213749) (PYR) conversion can significantly reduce the yield of L-phenylalanine from glucose. nih.gov The transcriptomic data can then be interrogated to identify the specific enzymes and regulatory genes responsible for these flux changes, suggesting targeted genetic modifications to improve production strains. nih.govresearchgate.net This integration allows researchers to connect the genetic blueprint and its expression to the functional metabolic output of the cell.

Computational Modeling and Simulation of L-Phenylalanine Metabolism

Computational models are essential for interpreting the complex datasets generated by ¹³C-tracer experiments and omics technologies. These models can simulate metabolic behavior, test hypotheses, and predict the outcomes of metabolic perturbations.

Mathematical models of human phenylalanine metabolism have been developed to simulate both normal physiology and disease states like phenylketonuria (PKU). pnas.org These models use kinetic parameters of key enzymes, such as phenylalanine hydroxylase (PAH), to create differential equations that describe the flux through the pathway. For example, one model calculated the basal rate of phenylalanine hydroxylation to be 0.010 µmol/ml per hour, which aligns well with rates determined experimentally using isotope tracers. pnas.org

Such models can also predict key physiological parameters. The same model calculated the steady-state blood phenylalanine level for healthy individuals to be 0.059 mM, remarkably close to the accepted value of 0.058 ± 0.015 mM. pnas.org It could also simulate the effect of genetic variations, predicting that individuals with 50% PAH activity (PKU heterozygotes) would have a steady-state level of 0.079 mM. pnas.org

Table 3: Comparison of Model Predictions and Experimental Values for Phenylalanine Clearance

Subject Group Parameter Model-Calculated Value Reported Experimental Value
Normal Controls t₁/₂ for clearance 65 min 60–120 min
PKU Heterozygotes (50% PAH activity) t₁/₂ for clearance 144 min 112–245 min

This table compares the half-life (t₁/₂) for the clearance of a phenylalanine load from the blood as predicted by a computational model versus clinically reported ranges. pnas.org

More recently, machine-learning models are being developed to predict blood phenylalanine concentrations based on factors like diet and genotype, aiding in the management of hyperphenylalaninemia. nih.gov By integrating data from ¹³C-flux analysis into these computational frameworks, researchers can refine the models, leading to a more accurate and dynamic understanding of phenylalanine metabolism in complex biological systems. nih.gov

Synthetic and Biosynthetic Strategies for L Phenylalanine 3 13c Production in Research

Microbial Biosynthesis of Site-Specific 13C-Labeled Phenylalanine

Microbial biosynthesis offers an economical and efficient route for producing site-specifically labeled amino acids. Genetically engineered bacteria can be utilized to synthesize L-Phenylalanine with 13C incorporated at specific positions by providing a labeled carbon source in the growth medium.

One effective strategy involves the use of Escherichia coli strains grown in a medium containing a specific 13C-labeled carbon source. For instance, the use of 2-13C-glycerol as the sole carbon source in bacterial cultures has been shown to produce L-Phenylalanine with 13C incorporated at the Cα, Cγ, and Cε positions. nih.gov This method results in two isolated 1H-13C spin systems, which are highly valuable for NMR studies. nih.gov The level of 13C incorporation can be quite high, with reports of approximately 95% for the Cα position and an average of 70% for the Cε positions. nih.gov

The choice of the initial labeled substrate is crucial for determining the final isotopic pattern of the synthesized phenylalanine. Different carbon sources like glucose, glycerol, and acetate (B1210297) have been explored for their potential in site-specific 13C isotope incorporation. nih.gov Glucose, in particular, has been extensively used in the industrial production of aromatic amino acids. nih.gov

Furthermore, metabolic precursors can be employed to achieve selective labeling. For example, supplementing a [U-13C]-glucose medium with unlabeled phenylpyruvate can produce a 13C-labeled protein where the phenylalanine side chains are unlabeled, a technique known as reverse labeling. whiterose.ac.uk Conversely, using 13C-labeled phenylpyruvate can achieve specific labeling of phenylalanine. researchgate.net Genetically encoded systems are also being developed to combine the biosynthesis of phenylalanine derivatives and their site-specific incorporation into proteins within a single engineered bacterial host, offering a modular platform with broad substrate specificity. nih.gov

Table 1: Microbial Biosynthesis of Site-Specific 13C-Labeled Phenylalanine

Labeled Carbon Source Resulting 13C Position(s) in Phenylalanine Reported Incorporation Level Reference
2-13C-Glycerol Cα, Cγ, Cε ~95% (Cα), ~70% (Cε) nih.gov
[U-13C]-Glucose with unlabeled phenylpyruvate Reverse labeling (unlabeled Phe in 13C protein) Not applicable whiterose.ac.uk
13C-labeled Phenylpyruvate Specific labeling of Phenylalanine Not specified researchgate.net

Chemical Synthesis Approaches for Tailored Isotopic Patterns

Chemical synthesis provides a powerful alternative for creating L-Phenylalanine with precisely tailored isotopic patterns that may not be accessible through biosynthetic methods. These approaches offer complete control over the placement of the 13C label.

A combined chemo-enzymatic strategy has been successfully employed to synthesize [1-13C]-L-phenylalanine. tandfonline.comsemanticscholar.org This method involves the chemical conversion of [1-13C]CH3COONa into the corresponding cinnamic acid species, followed by an enzymatic addition of ammonia (B1221849) catalyzed by phenylalanine ammonia lyase. tandfonline.com

For more complex isotopic patterns, multi-step chemical syntheses have been developed. For instance, a method to produce [4-13C, 2,3,5,6-2H4] 4-fluorophenylalanine starts from commercially available [2-13C] acetone (B3395972). nih.gov This synthesis involves the conversion of the labeled acetone to a 13C-nitrophenol, followed by deuteration and aryl deoxyfluorination. nih.gov Such multi-labeled compounds are instrumental in advanced NMR studies.

Another approach focuses on the gram-scale synthesis of spin-isolated isotopically labeled phenylalanine. nih.govacs.org This involves the preparation of pyruvate (B1213749) bioprecursors from simple, commercially available isotopic building blocks, allowing for complete synthetic control over the desired isotope pattern. nih.govacs.org These precursors are then transformed into the desired amino acid during protein expression. nih.govacs.org Palladium-catalyzed C(sp³)–H functionalization represents a versatile and high-yielding synthetic route to 13C methyl-labeled amino acids, which can be extended to aromatic amino acids like phenylalanine by using the corresponding 13C-labeled electrophiles. rsc.orgrsc.org

Table 2: Chemical Synthesis Approaches for Isotopically Labeled Phenylalanine

Starting Material Synthetic Strategy Final Labeled Product Reference
[1-13C]CH3COONa Chemo-enzymatic (Perkin synthesis followed by PAL) [1-13C]-L-Phenylalanine tandfonline.comsemanticscholar.org
[2-13C] Acetone Multi-step chemical synthesis [4-13C, 2,3,5,6-2H4] 4-fluorophenylalanine nih.gov
Simple isotopic building blocks Synthesis of pyruvate bioprecursors Spin-isolated Phenylalanine nih.govacs.org
L-Alanine Palladium-catalyzed C(sp³)–H functionalization Potential for 13C methyl-labeled Phenylalanine rsc.orgrsc.org

Strategies for High-Level Isotope Incorporation into Biomolecules

The ultimate goal of producing isotopically labeled L-Phenylalanine is often its incorporation into proteins and other biomolecules for structural and functional studies. Several strategies have been developed to ensure high-level incorporation.

For microbial expression systems, optimizing the growth media and protein expression protocols is key. A modified M9 minimal media, termed M9+20, has been developed to improve the incorporation of exogenously supplied labeled phenylalanine into recombinant proteins in bacteria. nih.gov This method involves growing cells initially in unlabeled media and then resuspending them in the modified media containing the labeled amino acid and glyphosate, which inhibits the endogenous synthesis of aromatic amino acids. nih.govnih.gov This approach has demonstrated high levels of incorporation (>90%) of labeled phenylalanine. nih.gov

The use of metabolic precursors that are converted into the desired amino acid in situ during protein expression is another effective strategy. nih.govacs.org This method can reduce the amount of expensive labeled precursor required. For example, efficient labeling of phenylalanine residues in an expressed protein has been achieved with concentrations of the pyruvate bioprecursor as low as 15 mg/mL. nih.govacs.org

In mammalian cell expression systems, which are often necessary for the production of complex human proteins, direct supplementation of the culture medium with the 13C-labeled amino acid is a common approach. rsc.orgrsc.org Versatile synthetic routes to 13C methyl-labeled amino acids have been developed, and their efficient incorporation into human receptor extracellular domains has been demonstrated in suspension-cultured HEK293 cells. rsc.org The genetic incorporation of unnatural amino acids carrying specific labels is another powerful technique that can be adapted for site-specific labeling. nih.gov

Table 3: Strategies for High-Level Isotope Incorporation

Expression System Strategy Key Features Reported Efficiency Reference
Bacterial (E. coli) Modified M9 minimal media (M9+20) with glyphosate Resuspension of cells in media with labeled Phe High-level incorporation nih.gov
Bacterial (E. coli) Use of pyruvate bioprecursors In situ conversion to labeled Phe >90% incorporation nih.gov
Mammalian (HEK293) Direct supplementation of synthesized 13C-labeled amino acids Suitable for complex protein production Efficient incorporation rsc.org
Bacterial (E. coli) Genetic incorporation of unnatural amino acids Site-specific labeling with unique functional groups Not specified nih.gov

Future Trajectories and Emerging Research Frontiers in L Phenylalanine 3 13c Studies

Innovations in Isotopic Labeling Technologies

The precision and efficiency of isotopic labeling are paramount for the synthesis of tracers like L-Phenylalanine (3-13C). Historically, uniform labeling (where all carbons are replaced with ¹³C) was common, but recent advancements have enabled more sophisticated and targeted approaches. ukisotope.com The move towards site-specific isotopic labeling (SSIL) allows researchers to probe particular enzymatic reactions and metabolic pathways with greater clarity. nih.gov

Innovations in this field are focused on improving the economy, yield, and specificity of the labeling process. Biotechnological methods, particularly microbial fermentation and cell-free expression systems, are at the forefront of these developments. nih.gov For instance, bacterial production systems have been engineered for the economical synthesis and purification of phenylalanine with ¹³C incorporation at specific positions. nih.gov These methods often involve genetically modified strains of E. coli and carefully designed culture media to maximize the incorporation of the labeled precursor. nih.gov

Another innovative strategy is "reverse labeling," where an unlabeled precursor is supplied to an organism growing in a ¹³C-enriched medium. ukisotope.comwhiterose.ac.uk For example, providing natural abundance phenylpyruvate to a culture growing on [U-¹³C]-glucose can produce phenylalanine that is unlabeled in the side chain while the rest of the protein is ¹³C-labeled, aiding in spectral assignment for NMR studies. whiterose.ac.uk These advanced methods provide researchers with a versatile toolkit for producing custom-labeled compounds like L-Phenylalanine (3-13C) to address specific biological questions.

Labeling StrategyDescriptionKey AdvantagesPrimary Applications
Site-Specific Isotopic Labeling (SSIL) Incorporation of a ¹³C isotope at a single, defined atomic position (e.g., the C-3 position). - Enables precise tracing of specific metabolic reactions.- Simplifies analysis by isolating signals. nih.gov- Metabolic flux analysis.- NMR-based structural biology. nih.gov
Bacterial Fermentation Use of engineered microorganisms (E. coli) to synthesize labeled amino acids from ¹³C-labeled precursors. nih.gov- Cost-effective for large-scale production.- High incorporation efficiency. nih.gov- Production of labeled proteins for structural studies.
Cell-Free Expression Systems In vitro protein synthesis using cellular extracts, allowing direct addition of labeled amino acids. nih.gov- High degree of control over labeling.- Ability to incorporate non-natural amino acids. - Labeling of toxic proteins.- Segmental and site-specific labeling. rsc.org
Reverse Labeling Supplying an unlabeled amino acid or precursor to a growth medium that is otherwise fully ¹³C-labeled. ukisotope.comwhiterose.ac.uk- Helps in assigning specific signals in complex NMR spectra. whiterose.ac.uk- NMR resonance assignment in large proteins. ukisotope.com

Advancements in Analytical Instrumentation for Enhanced Resolution

The ability to accurately detect and quantify isotopologues is fundamental to tracer studies. Continuous advancements in analytical instrumentation, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have significantly enhanced the resolution and sensitivity of L-Phenylalanine (3-13C) analysis.

High-resolution mass spectrometry (HRAM) platforms, such as Orbitrap and Fourier-transform ion cyclotron resonance (FTICR) mass spectrometers, are becoming indispensable. nih.govnih.gov These instruments can distinguish between isotopologues with very small mass differences, which is crucial for resolving the labeled compound from background noise and chemical interferences. researchgate.net For example, Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging coupled with FTICR-MS allows for the spatiotemporal tracking of ¹³C-labeled phenylalanine and its metabolites within tissue sections, providing a dynamic view of metabolic activity in different regions of a tumor. nih.govnih.gov

Various MS ionization and separation techniques are employed to optimize the analysis of labeled compounds. A comparison of methods for measuring L-[ring-¹³C₆]phenylalanine incorporation found that Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) offered the lowest intra- and inter-assay variation compared to Gas Chromatography-Mass Spectrometry (GC/MS) and Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS), highlighting the importance of selecting the appropriate analytical platform for the specific research goal. nih.gov

In the realm of NMR, developments in solid-state ¹³C NMR and techniques for signal enhancement have improved the characterization of labeled compounds in complex biological samples. illinois.edursc.org The use of ¹³C-labeled phenylalanine, often in conjunction with deuterium (B1214612) and ¹⁵N labeling, is a cornerstone of biomolecular NMR, enabling the structural and dynamic studies of large proteins and protein complexes. ukisotope.com

Instrument/TechniquePrincipleResolution/SensitivityKey Application for L-Phenylalanine (3-13C)
LC/MS/MS Liquid chromatography separation followed by tandem mass spectrometry. nih.govHigh sensitivity and low analytical variability. nih.govPrecise quantification of tracer enrichment in biological fluids and tissues for kinetic studies. nih.gov
MALDI-FTICR-MS Imaging Laser desorption/ionization from a matrix on a tissue slice, followed by high-resolution mass analysis. nih.govnih.govHigh mass resolution and spatial resolution (~50-100 µm).Spatiotemporal mapping of L-phenylalanine metabolism within heterogeneous tissues (e.g., tumors). nih.govacu.edu.au
GC/C/IRMS Gas chromatography separation followed by combustion to CO₂, and isotope ratio mass spectrometry. nih.govExtremely high precision for measuring isotope ratios.Measuring very low levels of isotope enrichment in metabolic turnover studies. nih.gov
High-Resolution NMR Detection of ¹³C nuclei based on their spin properties in a magnetic field. illinois.eduAtomic-level structural and dynamic information.Determining protein structure and dynamics; confirming position-specific labeling. nih.govillinois.edu

Expansion into Novel Biological Systems and Research Questions

The application of L-Phenylalanine (3-13C) as a tracer is expanding beyond traditional metabolic studies into new and complex biological systems. This expansion is driven by the need to understand the metabolic underpinnings of various diseases and the intricate interactions between hosts and their microbiomes.

One major frontier is cancer metabolism. Researchers are using ¹³C-labeled phenylalanine to trace its fate in tumors, revealing how cancer cells reprogram amino acid metabolism to support growth and proliferation. nih.govacu.edu.au Studies using MALDI-MS imaging on non-small cell lung carcinoma xenografts have shown heterogeneous distribution and kinetics of labeled phenylalanine, with higher uptake in viable tumor regions compared to non-viable areas. nih.govnih.gov This provides crucial insights into the local metabolic environment of tumors.

Another rapidly growing area is the study of the gut microbiome. The gut microbiota can significantly influence host metabolism, including the processing of essential amino acids like phenylalanine. withpower.comnih.gov Research in the context of diseases like Phenylketonuria (PKU) and HIV is exploring how the microbiome composition affects phenylalanine levels and host health. nih.govnih.gov Using tracers like L-Phenylalanine (3-13C) can help delineate the metabolic contributions of specific microbial species versus host pathways, potentially leading to new therapeutic strategies that target the microbiome. nih.gov

Furthermore, ¹³C-Metabolic Flux Analysis (¹³C-MFA) utilizing labeled phenylalanine is being applied to a wide range of microbial and mammalian systems. nih.govcreative-proteomics.com This technique allows for the quantification of intracellular metabolic fluxes, providing a detailed map of cellular metabolism. nih.gov Such studies are critical for metabolic engineering efforts aimed at optimizing microbial strains for the production of biochemicals and for understanding metabolic dysregulation in disease states. nih.gov

Research AreaBiological SystemKey Research QuestionRole of L-Phenylalanine (3-13C)
Oncology Human tumor xenografts in mice. nih.govHow do cancer cells alter phenylalanine metabolism to fuel growth?Tracing the uptake and conversion of phenylalanine to tyrosine and other metabolites in different tumor regions. nih.govnih.gov
Microbiome Science Human gut microbiome in health and disease (e.g., HIV, PKU). nih.govnih.govWhat is the interplay between host and microbial phenylalanine metabolism?Quantifying the consumption and production of phenylalanine by gut microbes and its impact on host levels. nih.gov
Neurobiology Neural cell cultures and animal models.How is phenylalanine metabolism altered in neurological disorders?Tracing phenylalanine flux through pathways leading to neurotransmitter synthesis or catabolism.
Metabolic Engineering Microbial systems (E. coli, yeast). nih.govnih.govHow can metabolic pathways be optimized for biochemical production?Quantifying fluxes through central carbon metabolism to identify bottlenecks and guide genetic modifications. nih.govnih.gov

Development of Integrated Multi-Scale Modeling Frameworks for L-Phenylalanine (3-13C) Kinetics

To fully harness the quantitative data generated from L-Phenylalanine (3-13C) tracer studies, sophisticated computational and mathematical models are essential. The future lies in developing integrated, multi-scale modeling frameworks that can connect molecular-level data to physiological outcomes.

A cornerstone of this approach is ¹³C-Metabolic Flux Analysis (¹³C-MFA). creative-proteomics.comfrontiersin.org This framework uses the isotopic labeling patterns in metabolites (like amino acids derived from proteins) to calculate the rates (fluxes) of intracellular biochemical reactions. nih.gov By fitting experimental ¹³C data from L-Phenylalanine (3-13C) experiments to a metabolic network model, researchers can obtain a quantitative snapshot of cellular metabolism. nih.govcreative-proteomics.com These models are crucial for identifying metabolic bottlenecks and understanding how cells respond to genetic or environmental changes. nih.gov

Beyond the cellular level, kinetic models are being developed to describe whole-body phenylalanine metabolism. pnas.org For example, a quantitative model based on the kinetic properties of the enzyme phenylalanine hydroxylase has been created to predict steady-state blood phenylalanine concentrations and clearance rates in both healthy individuals and patients with PKU. pnas.org Such models can integrate data from tracer studies to refine their parameters and improve their predictive power, potentially aiding in clinical management.

Emerging frameworks aim to bridge these different scales. For instance, genome-scale metabolic models (GEMs) are being used in combination with microbiome data to simulate the complex metabolic interactions within the gut. nih.gov Models like MICOM (Microbial Community Model) can predict the metabolic exchange of compounds, including L-phenylalanine, between different microbial species and the host, offering a systems-level view of the gut ecosystem. nih.gov Integrating kinetic data from L-Phenylalanine (3-13C) tracers into these multi-scale models represents a powerful future direction for understanding the systemic effects of phenylalanine metabolism.

Modeling FrameworkScaleDescriptionInput Data from L-Phenylalanine (3-13C)
¹³C-Metabolic Flux Analysis (¹³C-MFA) Cellular/SubcellularA computational method to quantify intracellular reaction rates based on isotopic labeling patterns in metabolites. creative-proteomics.comnih.govMass isotopomer distributions in protein-bound and free amino acids.
Whole-Body Kinetic Models OrganismalMathematical models based on physiological compartments and enzyme kinetics to simulate amino acid turnover and clearance. pnas.orgPlasma enrichment and concentration curves of labeled phenylalanine and its metabolites over time.
Genome-Scale Metabolic Models (GEMs) Cellular/CommunityStoichiometric models of metabolism for a single organism or a community of organisms, used to predict metabolic capabilities. nih.govUsed to constrain flux distributions and validate pathway activity predicted by tracer data.
Microbial Community Models (e.g., MICOM) Ecosystem (e.g., Gut)Frameworks that simulate metabolic interactions and cross-feeding between different species in a microbial community. nih.govData on phenylalanine consumption/production rates to parameterize and validate inter-species interaction models.

Q & A

Q. What are the recommended synthetic routes for producing L-Phenylalanine (3-¹³C) with high isotopic purity?

L-Phenylalanine (3-¹³C) is typically synthesized via precursor-directed biosynthesis or chemical synthesis. A common approach involves using isotopically labeled precursors, such as benzaldehyde-¹³C, which undergoes Strecker synthesis or enzymatic transamination to introduce the ¹³C label at the third carbon position. For example, benzaldehyde-¹³C can react with ammonium cyanide and a chiral catalyst to yield the labeled intermediate, followed by hydrolysis to produce L-Phe (3-¹³C) . Purification via HPLC or recrystallization in methanol-water systems ensures isotopic purity >98% .

Q. How can solubility and crystallization conditions be optimized for L-Phenylalanine (3-¹³C) in experimental setups?

Solubility studies in methanol-water mixtures (293–322 K) show that L-Phe solubility increases with temperature and methanol content. For crystallization, supersaturation ratios of 1.2–1.5 are optimal to avoid polymorphic transitions. Dynamic laser scattering and microscopy can monitor crystal growth kinetics, ensuring monodisperse anhydrous crystals . Pre-treatment with activated carbon removes impurities that may inhibit nucleation .

Q. What are the primary applications of L-Phenylalanine (3-¹³C) in metabolic pathway analysis?

As a stable isotope tracer, L-Phe (3-¹³C) is used to study phenylalanine metabolism via mass spectrometry (MS) or nuclear magnetic resonance (NMR). For example, in in vivo studies, ¹³C incorporation into proteins or metabolites like tyrosine, dopamine, or phenylpyruvate can be tracked to quantify flux rates in pathways such as the phenylalanine hydroxylase system . Breath analysis of ¹³CO₂ after oxidation provides insights into whole-body phenylalanine catabolism .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in metabolic flux data derived from L-Phenylalanine (3-¹³C) tracing?

Discrepancies in flux data often arise from isotopic dilution or compartmentalization (e.g., mitochondrial vs. cytosolic pools). To mitigate this:

  • Use dual isotopic labeling (e.g., ¹³C and ²H) to distinguish de novo synthesis from recycling .
  • Apply kinetic modeling (e.g., isotopomer spectral analysis) to account for intracellular metabolite pools .
  • Validate with orthogonal methods like enzyme activity assays (e.g., phenylalanine dehydrogenase kinetics) .

Q. What advanced techniques are recommended for analyzing ¹³C incorporation from L-Phenylalanine (3-¹³C) in complex biological systems?

  • High-Resolution MS : Enables precise detection of ¹³C-labeled metabolites (e.g., tyrosine-¹³C) with a mass shift of +1 Da .
  • 13C-NMR Spectroscopy : Provides positional labeling information, critical for distinguishing ¹³C at the third carbon in downstream products like phenylpyruvate .
  • Isotope Ratio Imaging : Combines MALDI-TOF with spatial resolution to map ¹³C distribution in tissues .

Q. How can researchers address challenges in using L-Phenylalanine (3-¹³C) for enzyme kinetic studies?

Phenylalanine dehydrogenase (PHD)-catalyzed reactions require precise control of NAD⁺/NADH ratios and pH (optimal range: 8.0–9.0). Key steps include:

  • Pre-incubating PHD with NAD⁺ to stabilize the cofactor binding site .
  • Using stopped-flow spectroscopy to measure transient-state kinetics of phenylpyruvate formation .
  • Correcting for isotopic effects by comparing kcatk_{\text{cat}} values of labeled vs. unlabeled substrates .

Q. What strategies are effective for resolving data inconsistencies in solubility studies of L-Phenylalanine (3-¹³C)?

Discrepancies in solubility data often stem from polymorphic forms (anhydrous vs. monohydrate). To ensure reproducibility:

  • Characterize solid phases via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) .
  • Use water activity (awa_w) measurements to standardize solvent composition .
  • Report supersaturation thresholds with respect to the thermodynamically stable polymorph .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.